Boc-Bip(4,4')-OH
CAS No.: 147923-08-8
Cat. No.: VC21541182
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147923-08-8 |
|---|---|
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
| Standard InChI Key | NBVVKAUSAGHTSU-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Boc-4-phenyl-Phe-OH features a central phenylalanine backbone with a 4-phenyl substituent on the aromatic ring and a Boc protecting group on the amino function. The compound's extended conjugated aromatic system contributes to its unique physicochemical properties.
Physical and Chemical Properties
The physical and chemical characteristics of Boc-4-phenyl-Phe-OH are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C20H23NO4 |
| Molecular Weight | 341.4 g/mol |
| CAS Registry Number | 147923-08-8 |
| IUPAC Name | (S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
| PubChem CID | 2761796 |
| Canonical SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
| Alternative Names | Boc-L-4,4'-Biphenylalanine; Boc-Bip-OH |
The compound contains a carboxylic acid group, which contributes to its acidic properties, and a protected amino group. The biphenyl side chain increases the hydrophobicity compared to standard phenylalanine .
Structural Features
Boc-4-phenyl-Phe-OH incorporates several key structural elements:
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The L-phenylalanine core structure with the (S)-configuration at the alpha carbon
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A biphenyl side chain with the additional phenyl ring at the para position
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A tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function
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A free carboxylic acid group
The biphenyl side chain introduces additional rigidity and hydrophobicity compared to standard phenylalanine, potentially enhancing specific interactions with receptor binding sites through extended pi-stacking and hydrophobic interactions .
Synthesis Methods
Several synthetic approaches can be employed to prepare Boc-4-phenyl-Phe-OH, drawing on established methodologies for the synthesis of modified phenylalanine derivatives.
Negishi Cross-Coupling Approach
One potential synthetic route involves Negishi cross-coupling reactions, which have been successfully applied to the synthesis of other phenylalanine derivatives. This approach utilizes palladium-catalyzed coupling between protected iodoalanine derivatives and appropriate aryl halides .
The synthesis could be achieved by:
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Preparation of a protected iodoalanine with the Boc group already in place
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Formation of the corresponding organozinc intermediate
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Palladium-catalyzed cross-coupling with 4-phenylbromobenzene or 4-phenyliodobenzene
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Deprotection of any additional protecting groups while maintaining the Boc protection
This methodology offers stereocontrol, allowing for the selective synthesis of the L-isomer with high enantiomeric purity .
Applications in Peptide Chemistry
Boc-4-phenyl-Phe-OH serves as a valuable building block in peptide chemistry, offering unique properties that can be exploited for various applications.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-4-phenyl-Phe-OH can be incorporated using Boc chemistry protocols. The Boc group provides temporary protection of the amino function during coupling reactions. The aromatic extension afforded by the biphenyl moiety can influence the secondary structure of the resulting peptides through enhanced pi-stacking interactions .
Typical coupling conditions might include:
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Activation of the carboxylic acid using coupling reagents such as DCC/HOBt or HBTU
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Reaction with the free amino group of a growing peptide chain
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Deprotection of the Boc group using TFA in DCM
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Continuation of the peptide chain extension
Structure-Activity Relationship Studies
The incorporation of 4-phenyl-phenylalanine into peptides allows for structure-activity relationship (SAR) studies, particularly for peptides that interact with receptors through hydrophobic or aromatic interactions. The extended aromatic system can:
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Enhance binding affinity through additional hydrophobic contacts
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Provide stabilization through pi-stacking interactions
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Introduce conformational constraints that may favor specific bioactive conformations
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Alter the pharmacokinetic properties of the resulting peptides
Peptide Modifications for Enhanced Properties
Boc-4-phenyl-Phe-OH can be used to create peptides with:
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Increased lipophilicity and potential for improved cell membrane permeability
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Enhanced resistance to enzymatic degradation due to the non-natural side chain
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Modified secondary structure preferences
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Altered aggregation properties, which may be relevant for preventing amyloid formation in peptides prone to fibril formation
Pharmaceutical and Research Applications
The unique structural features of Boc-4-phenyl-Phe-OH make it valuable for various pharmaceutical and research applications.
Drug Development
In drug development, the incorporation of 4-phenyl-phenylalanine into peptide-based drugs can offer several advantages:
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Enhanced receptor binding through extended aromatic interactions
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Improved pharmacokinetic properties due to increased lipophilicity
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Potential for increased metabolic stability
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Novel structure-activity relationships that may lead to improved selectivity or potency
The biphenyl side chain can interact with hydrophobic pockets in target proteins, potentially enhancing binding affinity and specificity compared to natural phenylalanine .
Enzyme Inhibitor Design
Boc-4-phenyl-Phe-OH and its derivatives can be incorporated into peptide-based enzyme inhibitors. The extended aromatic system can provide additional binding interactions with enzyme active sites, particularly those containing aromatic or hydrophobic residues. This can lead to improved inhibitory potency and selectivity .
Comparison with Related Compounds
Boc-4-phenyl-Phe-OH belongs to a family of protected amino acid derivatives with distinctive features compared to related compounds.
Comparison with Boc-Phe-OH
The following table compares key properties of Boc-4-phenyl-Phe-OH with the more common Boc-Phe-OH:
| Property | Boc-4-phenyl-Phe-OH | Boc-Phe-OH |
|---|---|---|
| Molecular Formula | C20H23NO4 | C14H19NO4 |
| Molecular Weight | 341.4 g/mol | 265.3 g/mol |
| Side Chain | Biphenyl | Phenyl |
| Hydrophobicity | Higher | Lower |
| Potential for π-stacking | Enhanced | Standard |
| CAS Number | 147923-08-8 | 13734-34-4 |
Boc-Phe-OH is widely used in conventional peptide synthesis and features a single phenyl ring in its side chain. It is soluble in common solvents like DCM, DMF, and NMP . In contrast, Boc-4-phenyl-Phe-OH offers enhanced hydrophobicity and potential for extended aromatic interactions due to its biphenyl side chain.
Relationship to Other Modified Phenylalanines
Boc-4-phenyl-Phe-OH is part of a larger family of modified phenylalanine derivatives, including:
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Fluorinated phenylalanines - Used for altering electronic properties and metabolic stability
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Halogenated phenylalanines - Providing sites for further functionalization
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Alkylated phenylalanines - Modulating hydrophobicity and steric effects
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Hydroxylated phenylalanines - Introducing potential for hydrogen bonding
Each modification serves specific purposes in peptide design and medicinal chemistry research, with Boc-4-phenyl-Phe-OH uniquely positioned to enhance aromatic interactions through its extended conjugated system .
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